Triisooctyl trimellitate

Catalog No.
S1539829
CAS No.
27251-75-8
M.F
C33H54O6
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisooctyl trimellitate

CAS Number

27251-75-8

Product Name

Triisooctyl trimellitate

IUPAC Name

tris(6-methylheptyl) benzene-1,2,4-tricarboxylate

Molecular Formula

C33H54O6

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3

InChI Key

WDRCVXGINNJWPH-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C

Biocompatible Material Research:

  • Due to its non-toxicity and good biocompatibility, TOTM is being investigated for use in developing biomaterials for medical applications. Studies suggest it has potential for use in drug delivery systems, implants, and tissue engineering scaffolds [].

Electrolyte Research:

  • TOTM's dielectric properties (ability to store electrical energy) make it a potential candidate for research into new electrolytes for batteries and supercapacitors. Research suggests it can improve the performance and stability of electrolytes in these devices [].

Organic Light-Emitting Diode (OLED) Research:

  • TOTM's ability to form stable films and its good hole-transporting properties make it a potential material for research in organic light-emitting diodes (OLEDs). Studies have shown it can enhance the efficiency and lifespan of OLEDs [].

Lubricant Research:

  • TOTM's high viscosity and lubricating properties make it a potential candidate for research into new lubricants for high-performance applications. Studies suggest it can reduce friction and wear in machinery operating under extreme conditions [].

Separation Science Research:

  • TOTM's ability to dissolve various organic materials makes it a potential solvent for research in separation science. Studies suggest it can be used to selectively extract specific components from complex mixtures [].

Important Note:

  • It's crucial to remember that these are potential applications based on TOTM's properties. More research is needed to fully understand its effectiveness and optimize its use in these areas.

Triisooctyl trimellitate is a chemical compound classified as an ester of trimellitic acid, specifically the triester of 1,2,4-benzenetricarboxylic acid with three octyl groups. It is represented chemically by the formula C33H54O6C_{33}H_{54}O_{6} and has a molecular weight of approximately 546.78 g/mol. The compound is also known by various names, including triisononyl trimellitate and trioctyl trimellitate. Its structure consists of a central trimellitic acid molecule with three long-chain octyl groups attached, which contributes to its unique properties and applications in various industries .

As a plasticizer, TIT acts by interacting with the polymer chains of PVC. The ester groups and branched alkyl chains of TIT molecules disrupt the strong intermolecular forces between PVC chains, allowing them to slide past each other more easily. This translates to increased flexibility, lower processing temperatures, and improved workability of the final PVC product.

  • Flammability: TIT is considered combustible and can burn when exposed to high temperatures or open flames.
  • Toxicity: Data on the specific toxicity of TIT is limited. However, studies suggest that similar ester-based plasticizers can exhibit mild skin irritation and potential endocrine disrupting effects. It is recommended to handle TIT with appropriate personal protective equipment (PPE) to minimize exposure.

Triisooctyl trimellitate undergoes typical ester reactions, including hydrolysis and transesterification. In hydrolysis, the ester bond can be cleaved by water in the presence of an acid or base, yielding trimellitic acid and octanol as products. This reaction is significant in understanding its metabolic pathways in biological systems . Additionally, strong oxidizing agents can induce vigorous reactions, leading to the breakdown of the ester into its constituent acids and alcohols .

The biological activity of triisooctyl trimellitate is primarily linked to its metabolic pathways. It is expected to exhibit lower toxicity compared to other similar compounds due to its structural characteristics. Metabolically, it tends to break down into monoesters as the main metabolites, with oxidative products appearing at lower levels . Research indicates that compounds in this class may have minimal adverse effects on human health when used in regulated amounts.

Triisooctyl trimellitate is synthesized through the esterification of trimellitic anhydride with octanol. The process typically involves heating the reactants together under controlled conditions to facilitate the formation of the ester bond. Various synthesis methods have been proposed, including direct esterification and transesterification processes involving different alcohols . The choice of synthesis method can influence the purity and yield of the final product.

Triisooctyl trimellitate finds extensive applications across multiple industries:

  • Plasticizers: It is primarily used as a plasticizer in polyvinyl chloride (PVC) formulations, enhancing flexibility and durability.
  • Coatings: The compound is utilized in coatings for its ability to improve adhesion and resistance to environmental degradation.
  • Adhesives: It serves as an additive in adhesive formulations to enhance performance characteristics.
  • Lubricants: Due to its chemical stability, it is also used in lubricant formulations for various mechanical applications .

Studies on interaction mechanisms involving triisooctyl trimellitate indicate that it may interact with various biological molecules through hydrophobic interactions due to its long hydrocarbon chains. These interactions can influence cellular uptake and distribution within biological systems. Furthermore, research into its compatibility with other plasticizers has shown that it can enhance the performance of blends used in industrial applications .

Triisooctyl trimellitate belongs to a broader class of trimellitate esters. Here are some similar compounds along with their unique characteristics:

Compound NameCAS NumberUnique Features
Decyl octyl trimellitate67989-23-5Contains linear side chains; used similarly as a plasticizer.
Triisononyl trimellitate53894-23-8Features shorter carbon chains; often used in similar applications but with different properties.
Tristridecyl trimellitate94109-09-8Longer carbon chains; offers different viscosity and flexibility characteristics compared to triisooctyl trimellitate.
Tricaprylyl/capryl trimellitate90218-76-1A UVCB (unknown or variable composition) compound; known for its unique solubility properties.

Triisooctyl trimellitate's uniqueness lies in its long-chain structure which provides superior flexibility and stability compared to other esters in this category. This makes it particularly valuable in applications requiring enhanced performance under stress or environmental exposure .

XLogP3

10.9

UNII

CX7AKB1590

Other CAS

27251-75-8

Wikipedia

Triisooctyl trimellitate

General Manufacturing Information

1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester: ACTIVE

Dates

Modify: 2024-04-14

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